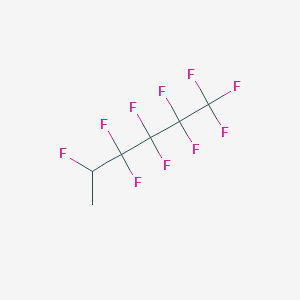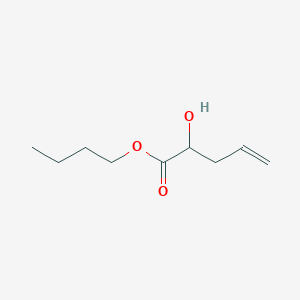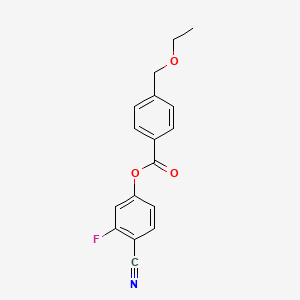![molecular formula C15H20O3 B12558247 (6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran CAS No. 192374-83-7](/img/structure/B12558247.png)
(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by its unique structure, which includes a pyran ring fused with a dimethoxyphenyl group and a methyl group. The compound’s stereochemistry is defined by the (6S) configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrans.
Wissenschaftliche Forschungsanwendungen
(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6R)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran: The enantiomer of the compound with a different spatial arrangement.
5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran: A compound with a similar structure but lacking stereochemistry.
Uniqueness
(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran is unique due to its specific stereochemistry and the presence of both dimethoxyphenyl and methyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
192374-83-7 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C15H20O3/c1-11-12(5-4-8-18-11)9-13-10-14(16-2)6-7-15(13)17-3/h5-7,10-11H,4,8-9H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
MGGSXRNPENXFNS-NSHDSACASA-N |
Isomerische SMILES |
C[C@H]1C(=CCCO1)CC2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CC1C(=CCCO1)CC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)

![{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene](/img/structure/B12558186.png)
![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)

![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)


![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)

